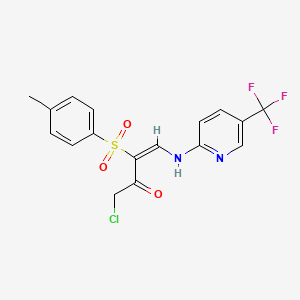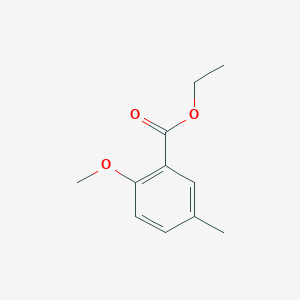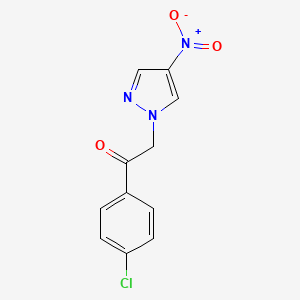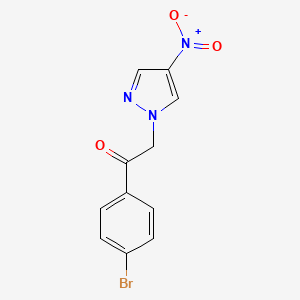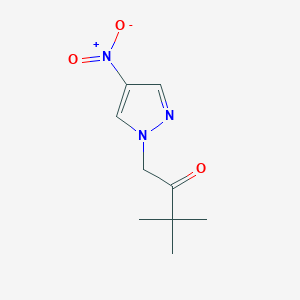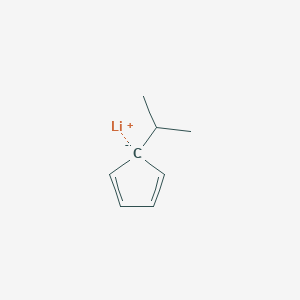![molecular formula C14H22N2OS B6320524 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine CAS No. 1179894-18-8](/img/structure/B6320524.png)
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
MPTP can be synthesized via the reaction between morpholine and 2-phenylthioethyl chloride in the presence of a base such as sodium hydroxide. The final product is purified through column chromatography.Molecular Structure Analysis
The molecular formula of MPTP is C14H22N2OS. Its InChI key is QZXXNGSHWPYOBV-UHFFFAOYSA-N. The structure of MPTP can be confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).Physical And Chemical Properties Analysis
MPTP is a colorless liquid with a molecular weight of 269.41 g/mol. Its melting point ranges from -1 to 0°C and its boiling point ranges from 226 to 227°C. MPTP is soluble in water and various organic solvents, including ethanol, chloroform, and acetone. It is stable under acidic conditions but undergoes hydrolysis at high pH. MPTP is also sensitive to light and can undergo photodecomposition.Aplicaciones Científicas De Investigación
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine has been studied for its potential use in a variety of medical applications. It has been investigated for its anti-inflammatory properties, its ability to inhibit the growth of cancer cells, and its potential as an analgesic. This compound has also been studied for its potential use in gene therapy, as it has been found to be able to bind to DNA and regulate gene expression.
Mecanismo De Acción
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids. This compound is thought to act as an agonist at the mu-opioid receptor by binding to it and activating it, leading to the production of opioid-like effects.
Biochemical and Physiological Effects
This compound has been found to reduce inflammation in animal models. It has also been found to inhibit the growth of cancer cells in vitro. In addition, this compound has been found to act as an analgesic in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is relatively simple and can be completed in a laboratory setting. However, this compound is not approved for use in humans and thus it is not suitable for clinical trials. Additionally, due to its potential for toxicity, it should be used with caution in laboratory experiments.
Direcciones Futuras
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine has the potential to be used in a variety of medical applications. Further research is needed to determine its efficacy and safety in humans. Additionally, further research is needed to determine its potential use in gene therapy. Additionally, further research is needed to determine its potential use in treating neurological disorders and other diseases. Finally, further research is needed to determine the optimal dosage and administration of this compound for various medical applications.
Métodos De Síntesis
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine can be synthesized using a two-step process. The first step involves the reaction of morpholine with ethyl bromoacetate to form N-ethylmorpholine. The second step involves the reaction of N-ethylmorpholine with 2-(phenylthio)ethanol to form this compound. The synthesis of this compound is relatively simple and can be completed in a laboratory setting.
Safety and Hazards
The substance is not classified according to the CLP regulation . Precautionary statements include handling under inert gas and protecting from moisture . It should not get in eyes, on skin, or on clothing . If in eyes, rinse cautiously with water for several minutes . Store in a well-ventilated place and keep the container tightly closed . Dispose of contents/container in accordance with local/regional/national/international regulations .
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXXNGSHWPYOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


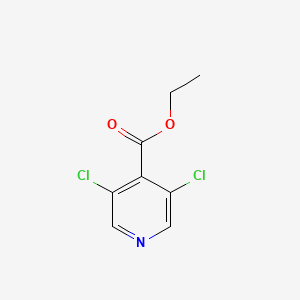
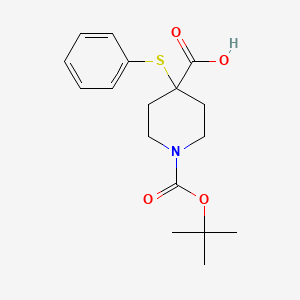
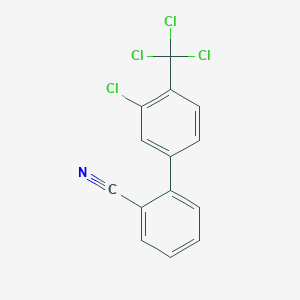

![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)
